molecular formula C16H16N4O4S2 B2676704 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1172540-98-5

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2676704
CAS No.: 1172540-98-5
M. Wt: 392.45
InChI Key: RVXOGMXBYXQMJU-UHFFFAOYSA-N
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Description

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dimethylsulfamoyl group: This step involves the reaction of the oxadiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiophene ring: The final step involves the coupling of the oxadiazole intermediate with a thiophene derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxadiazole derivatives.

    Medicine: Potential therapeutic agent due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: As a component in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological activity. Generally, oxadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme, inhibiting its function, or interacting with a receptor to trigger a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which can impart distinct biological and chemical properties

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-20(2)26(22,23)13-7-5-11(6-8-13)15-18-19-16(24-15)17-14(21)10-12-4-3-9-25-12/h3-9H,10H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXOGMXBYXQMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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